(3-(Difluoromethyl)phenyl)methanamine hydrochloride
Overview
Description
(3-(Difluoromethyl)phenyl)methanamine hydrochloride is an organic compound with the chemical formula C₈H₁₀ClF₂N. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a difluoromethyl group at the third position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-(Difluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde group of 3-(Difluoromethyl)benzaldehyde is converted to the corresponding amine using reductive amination. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of (3-(Difluoromethyl)phenyl)methanamine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of 3-(Difluoromethyl)benzaldehyde and other reagents are handled in bulk.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(3-(Difluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine and alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Difluoromethyl)phenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Difluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound can modulate the activity of enzymes involved in metabolic pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
(3-(Trifluoromethyl)phenyl)methanamine hydrochloride: Similar structure but with a trifluoromethyl group.
(3-(Chloromethyl)phenyl)methanamine hydrochloride: Similar structure but with a chloromethyl group.
(3-(Bromomethyl)phenyl)methanamine hydrochloride: Similar structure but with a bromomethyl group.
Uniqueness
(3-(Difluoromethyl)phenyl)methanamine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Properties
IUPAC Name |
[3-(difluoromethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10)7-3-1-2-6(4-7)5-11;/h1-4,8H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLCUNLIQPWOCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256353-07-7 | |
Record name | [3-(difluoromethyl)phenyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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